molecular formula C13H15N3 B1207379 Quipazine CAS No. 4774-24-7

Quipazine

Cat. No.: B1207379
CAS No.: 4774-24-7
M. Wt: 213.28 g/mol
InChI Key: XRXDAJYKGWNHTQ-UHFFFAOYSA-N
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Description

Quipazine (2-(1-piperazinyl)quinoline) is a serotonin (5-HT) receptor agonist with affinity for multiple 5-HT receptor subtypes, including 5-HT2A, 5-HT2B, and 5-HT3 receptors . Its ability to act as a partial or full agonist at 5-HT receptors, depending on the subtype and tissue, distinguishes it from structurally similar compounds .

Preparation Methods

Quipazine is synthesized by reacting 2-chloroquinoline with piperazine The reaction typically involves heating the reactants in a suitable solvent under reflux conditions

Chemical Reactions Analysis

Quipazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions are typically quinoline and piperazine derivatives.

Scientific Research Applications

Quipazine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Other 5-HT Receptor Agonists

5-HT2A Agonists: DOI and LSD

Quipazine shares functional similarities with the 5-HT2A agonist DOI (2,5-dimethoxy-4-iodoamphetamine) in cardiovascular regulation. Both increase arterial blood pressure via central 5-HT2A receptors, an effect blocked by antagonists like LY 53857 . However, this compound uniquely induces vagal tone modulation, complicating its cardiovascular profile compared to DOI .

In behavioral studies, this compound mimics LSD’s discriminative stimulus properties. Yet, this compound’s weaker agonist efficacy at 5-HT2A receptors makes it more susceptible to antagonism by compounds like ketanserin and mianserin .

Compound 5-HT2A Affinity (Ki, nM) Cardiovascular Effect Antagonist Sensitivity
This compound ~50 Pressor response (+), vagal modulation LY 53857, ketanserin
DOI ~10 Pressor response (+) LY 53857
LSD ~1 Hallucinogenic stimulus Ritanserin, MDL 100,907

5-HT3 Agonists: GR65630

This compound binds to 5-HT3 receptors in neuroblastoma cells (NG108-15, NCB-20) and rat cortex, with displacement patterns similar to GR65630 . However, in rat cortex, this compound also labels 5-HT uptake sites, complicating its specificity compared to GR65630, which selectively targets 5-HT3 receptors .

Compound 5-HT3 Binding (Kd, nM) Uptake Site Interaction
This compound 2.1 (rat cortex) Yes (inhibited by paroxetine)
GR65630 1.8 (NCB-20 cells) No

Structural Analogs: MK212 and W3428A

This compound’s quinoline-piperazine structure distinguishes it from indole-based agonists like 5-HT and 5-MeODMT. Structural analogs such as MK212 replicate this compound’s behavioral effects (e.g., head twitches), but others like W3428A and W3368A lack agonist activity despite structural similarity, highlighting the importance of the quinoline moiety .

Compound Behavioral Activity Receptor Target
This compound Head weaving, forepaw treading 5-HT2A/2B/3
MK212 Head twitches 5-HT2A
W3428A Inactive N/A

Behavioral Comparisons with Hallucinogens

This compound’s discriminative stimulus properties overlap with LSD and mescaline, mediated by 5-HT2A receptors. In rats trained to discriminate mescaline from saline, this compound produced intermediate mescaline-appropriate responses (58% at 1 mg/kg), suggesting partial overlap . The 5-HT antagonist BC-105 blocks this compound’s effects, confirming serotonergic mediation . However, this compound lacks the dopaminergic or adrenergic interactions seen with phenethylamine hallucinogens like mescaline .

Pharmacodynamic Distinctions

Receptor Binding vs. Efficacy

This contrasts with bufotenine, which binds similarly but lacks efficacy, supporting a modified ternary complex model for 5-HT2A activation .

Cardiovascular vs. Behavioral Potency

This compound’s pressor response (ED50: 0.3–3 mg/kg) is more sensitive to 5-HT2 antagonism than its renin-secretory effects, suggesting subtype-specific modulation or pharmacokinetic factors .

Data Tables

Table 1: Receptor Binding and Functional Activity

Compound 5-HT2A (Ki, nM) 5-HT3 (Kd, nM) Functional Efficacy
This compound 50 2.1 Full agonist (5-HT2A)
DOI 10 N/A Full agonist
GR65630 N/A 1.8 Selective 5-HT3 agonist

Table 2: Behavioral and Antagonist Sensitivity

Effect This compound LSD Mescaline
Discriminative stimulus 5-HT2A-mediated 5-HT2A-mediated 5-HT2A/Adrenergic
Antagonists Ketanserin, BC-105 Ritanserin Phentolamine

Biological Activity

Quipazine is a synthetic compound primarily recognized for its role as a serotonin (5-HT) receptor agonist, particularly at the 5-HT_2A receptor. Its unique pharmacological profile has led to various studies exploring its biological activity across multiple contexts, including neuropharmacology and motor function recovery. This article delves into the biological mechanisms, pharmacological effects, and relevant case studies associated with this compound.

This compound operates mainly through its agonistic action on the 5-HT_2A receptor. This receptor is part of the G protein-coupled receptor family and plays a critical role in modulating neurotransmission and neuronal excitability. Research indicates that this compound activates this receptor, leading to downstream signaling events such as phosphoinositide turnover and increased intracellular calcium levels, which are pivotal for various neurophysiological processes .

Key Findings on this compound's Mechanism:

  • Binding Affinity : this compound has shown significant binding affinity for 5-HT_2A receptors, as evidenced by [^3H]ketanserin binding assays .
  • Immediate Early Genes Activation : this compound induces an expression pattern of immediate early genes in the mouse somatosensory cortex, similar to classic psychedelics .
  • Head-Twitch Response : In animal models, this compound elicits a robust head-twitch response, a behavioral indicator of psychedelic-like activity, which can be blocked by 5-HT_2A antagonists .

Pharmacological Properties

This compound's pharmacological profile encompasses various effects that extend beyond serotonin receptor activation. It has been studied for its potential therapeutic applications in motor recovery and locomotion.

Effects on Locomotion

In studies involving spinal cord injury models, this compound demonstrated notable effects on locomotor function:

  • Locomotor Recovery : Concurrent treatment with this compound and robotic step training significantly improved stepping performance in spinal cord-transected mice. The compound facilitated the processing of sensory information necessary for weight-bearing stepping .
  • Dosing Effects : At a dosage of 0.5 mg/kg, this compound improved step shape consistency and increased the number of weight-bearing steps during training sessions. However, these effects were transient and did not persist after discontinuation of the drug .

Case Study 1: Motor Function Recovery

A study investigated the combined effects of this compound and robotic training on mice with spinal cord injuries. Results indicated that this compound enhanced motor function when used alongside rehabilitation techniques, highlighting its potential utility in therapeutic settings for individuals with severe motor impairments .

Case Study 2: Neuroprotective Effects

Research has suggested that this compound may also exert neuroprotective effects under conditions of oxidative stress. In vitro studies showed that appropriate dosing could increase cellular resistance to glutamate-induced damage, which is relevant in neurodegenerative conditions .

Comparative Data Table

The following table summarizes key pharmacological effects and findings related to this compound:

Study/Effect Findings
5-HT_2A Agonism Strong binding affinity; induces head-twitch response in mice .
Motor Recovery Significant improvement in locomotor function when combined with robotic training .
Neuroprotection Increased resistance to glutamate toxicity; potential implications for neurodegenerative diseases .
Behavioral Effects Temporary enhancement of stepping consistency; effects diminish after cessation of treatment .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to investigate Quipazine’s effects on serotonin (5-HT) receptors, and how are they validated?

  • Methodological Answer : Rodent models (rats or mice) are standard for assessing this compound’s behavioral and biochemical effects. For receptor binding studies, homogenates from rat cerebral cortex are used with radioligands like [³H]-quipazine to measure affinity and specificity . Validation includes competitive binding assays with antagonists (e.g., paroxetine, cinanserin) to confirm receptor subtype involvement. Behavioral models, such as measuring head weaving or forepaw treading in rats, are quantified using video tracking (120 fps) and MATLAB-based kinematic analysis .

Q. How should researchers design a study to evaluate this compound’s anorectic effects in rodents?

  • Methodological Answer : Use food-deprived rats trained to consume meals within a 6-hour window. Administer this compound intraperitoneally at doses ranging from 2.5–10 mg/kg, with controls receiving saline. Measure food intake pre- and post-administration (0.1 g precision). To confirm 5-HT receptor involvement, pretreat animals with antagonists like methergoline (3 mg/kg) and use two-way ANOVA with Tukey’s post hoc test for statistical significance . Include histological verification of raphe nucleus lesions if investigating neural pathways .

Q. What are the best practices for acquiring electrophysiological data in this compound-induced motor studies?

  • Methodological Answer : Use spinal cat models with EMG recordings band-pass filtered (30–1000 Hz) and amplified 1000×. Data should be sampled at 4000 Hz using a CED 1401Power card and analyzed in MATLAB for kinematic parameters (e.g., limb abduction angles). Synchronize video recordings (120 fps) with MotionTracker2D software to correlate EMG signals with movement patterns .

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor affinities across studies be systematically resolved?

  • Methodological Answer : Perform saturation binding assays under standardized conditions (e.g., 25°C, pH 7.4) with [³H]-quipazine and compare results across tissue types (e.g., neuroblastoma cells vs. rat cortex). Use Scatchard analysis to calculate Kd and Bmax values. Discrepancies may arise from variable paroxetine pre-treatment protocols; address this by replicating experiments with and without paroxetine to isolate 5-HT3 vs. non-5-HT3 binding sites . Meta-analyses should adhere to PRISMA guidelines, incorporating heterogeneity tests (I² statistic) .

Q. What integrative approaches are recommended for studying this compound’s dose-dependent cardiovascular effects?

  • Methodological Answer : Combine quantitative (e.g., mean arterial pressure, heart rate) and qualitative (e.g., nerve activity patterns) metrics in anesthetized rats. Administer this compound (2 mmol/kg intracerebroventricularly) with antagonists like SB204741 (5-HT2B) or cinanserin (5-HT2A). Use two-way ANOVA to compare time-dependent changes against PEG controls and apply mixed-effects models to account for inter-subject variability .

Q. How can mixed-methods research enhance understanding of this compound’s dual role in neuroprotection and appetite suppression?

  • Methodological Answer :

  • Quantitative : Conduct dose-response studies in COAD models to assess STXBP5-AS1 expression via qPCR, correlating with apoptosis markers (e.g., caspase-3).
  • Qualitative : Use thematic analysis of histopathological data to categorize neuronal survival patterns.
  • Integrate findings using a convergent parallel design, where statistical and narrative results are merged during interpretation. Apply FINER criteria to ensure feasibility and novelty .

Q. Data Contradiction and Analysis

Q. What statistical frameworks are optimal for resolving discrepancies in this compound’s behavioral outcomes across studies?

  • Methodological Answer : Apply Bayesian hierarchical models to pool data from studies with varying antagonist pretreatments (e.g., methiothepin vs. cyproheptadine). For head weaving data, use random-effects meta-regression to adjust for covariates like dosing intervals (15–60 min post-antagonist) . Report effect sizes (Cohen’s d) and 95% credible intervals to quantify uncertainty .

Q. How should researchers address variability in this compound’s pharmacokinetic profiles between rodent strains?

  • Methodological Answer : Perform comparative pharmacokinetic studies in Sprague-Dawley vs. Wistar rats. Collect plasma samples at 5, 15, 30, 60, and 120 min post-administration. Use LC-MS/MS to quantify this compound and metabolites. Model data with non-compartmental analysis (NCA) in Phoenix WinNonlin and apply MANOVA to identify strain-specific differences in AUC and Cmax .

Q. Methodological Resources

  • Data Acquisition : Custom MATLAB routines for kinematic analysis , Signal2/Spike2 software for electrophysiology .
  • Statistical Tools : Two-way ANOVA with Tukey’s test , Bayesian meta-analysis , non-compartmental pharmacokinetic modeling .
  • Experimental Design : PRISMA for systematic reviews , FINER criteria for hypothesis evaluation .

Properties

IUPAC Name

2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXDAJYKGWNHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5786-68-5 (maleate (1:1))
Record name Quipazine [INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID3046952
Record name Quipazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4774-24-7
Record name Quipazine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quipazine [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quipazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUIPAZINE
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Synthesis routes and methods I

Procedure details

A mixture of 2-chloroquinoline (10.0 g, 60.5 mmol), piperazine (26.1 g, 303 mmol) and pyridine (15 ml) was heated reflux temperature for 4 h. The hot reaction mixture was poured into a conical flask and diluted with tetrahydrofuran (150 ml). The precipitated solid was filtered off and washed with diethyl ether (3×50 ml) and the combined organic phases were evaporated in vacuo. The residue was suspended in a mixture of diethyl ether (200 ml) and 96% ethanol (80 ml) and undissolved solid was filtered off and washed with diethyl ether. The organic phase was evaporated in vacuo affording a solid which was crushed under water (200 ml) filtered off and washed with water (3×50 ml), diethyl ether (3×40 ml), dried in vacuo at 50° C. affording 11.8 g (92%) of 2-(1-piperazinyl)quinoline as a solid.
Quantity
10 g
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26.1 g
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15 mL
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150 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution formed by dissolving 4.31 g of anhydrous piperazine in 30 ml of ethylene glycol, 818 mg of 2-chloroquinoline was added, and stirred at 140° C. for 2 hours. After cooling, saturated aqueous sodium hydrogencarbonate solution was added, and the system was extracted with chloroform. The organic layer was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The residue was purified on silica gel column chromatography (chloroform:methanol=2:1) to provide 1.09 g (100%) of 2-piperazin-1-ylquinoline.
Quantity
4.31 g
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reactant
Reaction Step One
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818 mg
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30 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A suspension of 3.65 g (0.022 mol) of 2-chloroquinoline, 6.88 g (0.08 mol) of piperazine and 1.12 g (0.02 mol) of potassium carbonate in 150 ml of toluene is refluxed for five hours. After cooling it is extracted twice with water, the organic phase is dried over sodium sulphate and the solvent is concentrated by evaporation. The residue is combined with methanol. Then it is filtered and the filtrate is concentrated by evaporation.
Quantity
3.65 g
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reactant
Reaction Step One
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6.88 g
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reactant
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1.12 g
Type
reactant
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150 mL
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Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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